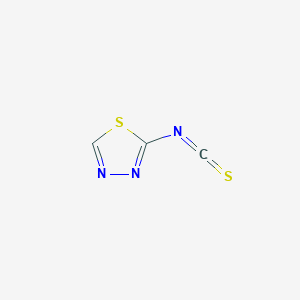
2-Isothiocyanato-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isothiocyanato-1,3,4-thiadiazole is a heterocyclic compound containing sulfur and nitrogen atoms within its structure. This compound is part of the broader family of thiadiazoles, which are known for their diverse biological and chemical properties. The unique structure of this compound makes it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-1,3,4-thiadiazole typically involves the reaction of hydrazonoyl halides with potassium thiocyanate. This reaction is carried out in the presence of a base such as triethylamine in an ethanol solvent . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The scalability of the synthesis process makes it feasible for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Isothiocyanato-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the isothiocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
2-Isothiocyanato-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential anticancer properties.
Industry: Used in the production of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Isothiocyanato-1,3,4-thiadiazole involves its interaction with cellular components. It can alter the permeability of cell membranes, leading to cell death. In cancer cells, it induces apoptosis by disrupting the cell cycle and inhibiting key enzymes involved in cell proliferation . The molecular targets include DNA, proteins, and enzymes that are crucial for cell survival and replication .
Comparison with Similar Compounds
1,3,4-Thiadiazole: Shares the thiadiazole ring but lacks the isothiocyanate group.
2-Amino-1,3,4-thiadiazole: Contains an amino group instead of an isothiocyanate group.
2-Methyl-1,3,4-thiadiazole: Contains a methyl group instead of an isothiocyanate group.
Uniqueness: 2-Isothiocyanato-1,3,4-thiadiazole is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and biological activity. This group enhances its ability to interact with nucleophiles and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C3HN3S2 |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
2-isothiocyanato-1,3,4-thiadiazole |
InChI |
InChI=1S/C3HN3S2/c7-1-4-3-6-5-2-8-3/h2H |
InChI Key |
WCXNZPBLSJKWKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(S1)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






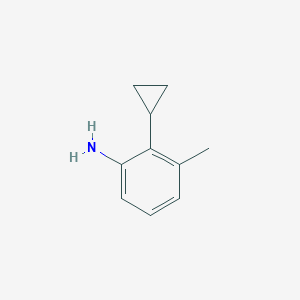
![(2S,4S)-4-(4-Bromobutoxy)-1-Boc-2-[(trityloxy)methyl]pyrrolidine](/img/structure/B13699878.png)
![Ethyl 2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanecarboxylate](/img/structure/B13699881.png)
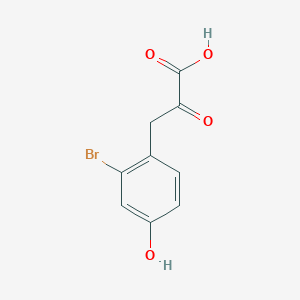


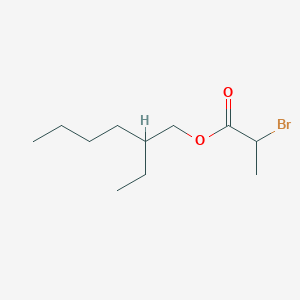
![5-Bromooxazolo[4,5-b]pyridine-2-thiol](/img/structure/B13699893.png)
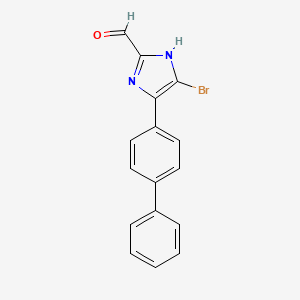
![1-[4-[(4-Boc-1-piperazinyl)sulfonyl]phenyl]-1H-pyrrol-2(5H)-one](/img/structure/B13699908.png)
